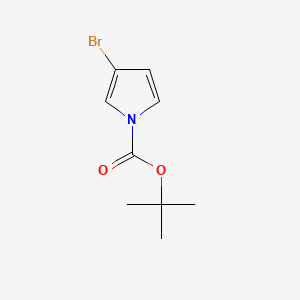
tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate (TBFMPPC) is an organic compound that is used in a variety of scientific applications. TBFMPPC has been studied for its ability to act as a catalyst in organic synthesis, as a reagent for the synthesis of other compounds, and for its potential as a drug target. TBFMPPC is a versatile compound with a wide range of applications, from synthetic organic chemistry to drug discovery.
Applications De Recherche Scientifique
Synthetic Applications in Organic Chemistry
A significant application of this compound is in the synthesis of complex molecules. For example, it has been utilized in the development of synthetic routes for Vandetanib, a therapeutic agent. The process involves various steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, showcasing the compound's versatility in facilitating the synthesis of pharmaceuticals with high yield and commercial value Mi, W. (2015). Fine Chemical Intermediates.
Role in Medicinal Chemistry
The structure of tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate, containing arylcycloalkylamine, is significant in medicinal chemistry. Arylcycloalkylamines and their arylalkyl substituents have been identified as key pharmacophoric groups in antipsychotic agents. Research indicates that such structures can improve the potency and selectivity of binding affinity at D2-like receptors, crucial for the development of therapeutic agents targeting psychiatric disorders Sikazwe, D., et al. (2009). Bioorganic & Medicinal Chemistry.
Environmental Science and Biodegradation
In the context of environmental science, compounds related to tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate, such as MTBE (Methyl tert-butyl ether) and its derivatives, have been extensively studied for their occurrence, fate, and biodegradation in the environment. Studies have shown that such compounds, widely used as fuel additives, pose environmental challenges due to their persistence and potential for water pollution. Research on the biodegradation pathways and the impact of microbial action on these compounds is crucial for developing strategies to mitigate their environmental impact Thornton, S., et al. (2020). Journal of hazardous materials.
Propriétés
IUPAC Name |
tert-butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c1-13-5-6-14(15(19)11-13)18(12-20)7-9-21(10-8-18)16(22)23-17(2,3)4/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAMWHLFIWBSHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

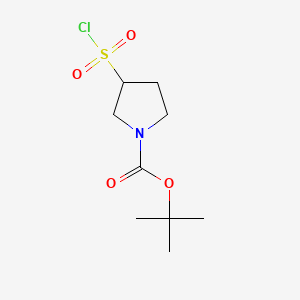
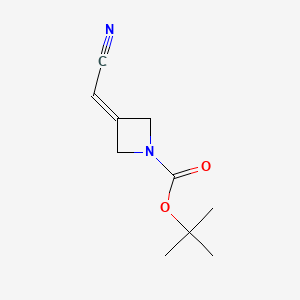
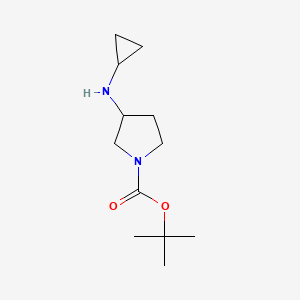

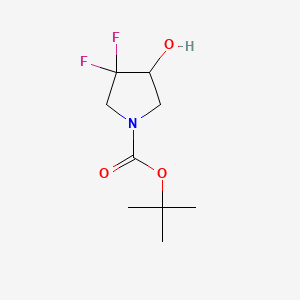

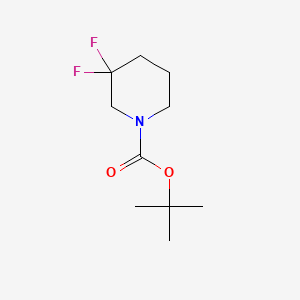
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)
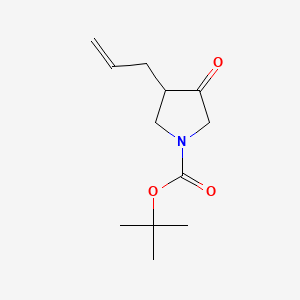

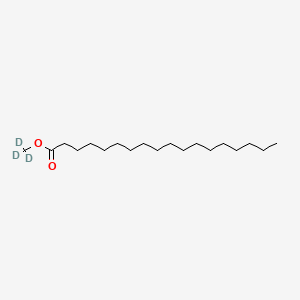
![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)

